Acid Red 44

Description

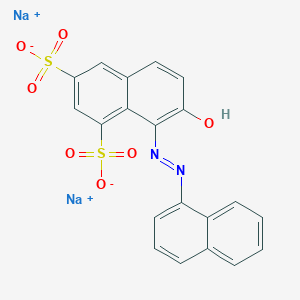

dye; structure in first source

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGCXLNGEHFIOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021927 | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-77-0 | |

| Record name | C.I. 16250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 6A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 44: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 44, also known by common synonyms such as Crystal Ponceau 6R and C.I. 16250, is a synthetic monoazo dye. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its use in biological staining and leather dyeing. Detailed experimental protocols and safety information are also presented to serve as a valuable resource for researchers and professionals in related fields.

Chemical Identity and Structure

This compound is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.[1] It is classified as a single azo dye.[2]

Chemical Structure:

Image Source: Wikimedia Commons, Public Domain

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate[1] |

| CAS Number | 2766-77-0[2] |

| C.I. Name | This compound[2] |

| C.I. Number | 16250[2] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂[1] |

| Synonyms | Crystal Ponceau 6R, Acid Ponceau 6R, Crystal Scarlet 6R, Acid Leather Ponceau 6R, Acid Red 6A[1][2] |

Physicochemical and Spectral Properties

This compound is a red powder.[2] Its properties are summarized in the tables below.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 502.43 g/mol [2] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in water (red solution), soluble in ethanol (yellowish-red solution), almost insoluble in acetone[2] |

| pKa | Data not available |

Table 3: Spectral Properties

| Property | Value |

| UV-Vis Absorption Maximum (λmax) | Data not available |

| Infrared (IR) Spectrum | An infrared spectrum for Crystal Ponceau 6R (a synonym for this compound) is available in the GCI spectral database.[3] Characteristic bands for azo dyes include -N=N- stretching vibrations (around 1458-1411 cm⁻¹) and for sulfonic acid groups, strong absorption bands in the 1000-1200 cm⁻¹ region. |

| NMR Spectrum | Data not available |

Synthesis

The synthesis of this compound involves a standard azo coupling reaction.

Manufacturing Method

The process consists of the diazotization of naphthalen-1-amine, which is then coupled with 7-hydroxynaphthalene-1,3-disulfonic acid.[2]

Experimental Workflow

Applications

This compound is primarily used as a dye in histological staining and for coloring leather and textiles.

Histological Staining

Acid dyes, like this compound, are anionic and bind to cationic components in tissues, such as proteins in the cytoplasm. This makes them effective as cytoplasmic counterstains in various histological techniques.

The staining mechanism is based on electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue under acidic conditions.

A general protocol for using an acid dye as a counterstain after nuclear staining with hematoxylin is as follows:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol solutions to rehydrate the tissue sections.

-

Nuclear Staining: Stain with a hematoxylin solution.

-

Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.

-

Bluing: Rinse in a weak alkaline solution to turn the nuclei blue.

-

Counterstaining: Immerse in the this compound solution (e.g., 1% in aqueous solution with acetic acid) for a specified time.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Leather Dyeing

Acid dyes are widely used for dyeing chrome-tanned leather due to their bright shades and good penetration.[4][5]

-

Wetting and Neutralization: The leather is wetted back, and the pH is adjusted to be weakly acidic to neutral to allow for dye penetration.

-

Dyeing: The leather is drummed in a solution of this compound. The temperature is typically maintained between 40-60°C.[4]

-

Fixation: An acid, such as formic acid, is added to lower the pH (typically to 2.5-4.5), which fixes the dye to the leather.[4]

-

Washing and Fatliquoring: The dyed leather is washed to remove unfixed dye, followed by fatliquoring to impart softness and flexibility.

Table 4: Fastness Properties of this compound on Leather

| Fastness Property | Rating (ISO) |

| Light Fastness | 3 |

| Soaping | Fading: 2-3, Staining: 3 |

| Perspiration | Fading: 2, Staining: 2 |

| Oxygen Bleaching | 2-3 |

| Seawater | Fading: 3, Staining: 2-3 |

| (Source: World Dye Variety[2]) |

Safety and Toxicology

Safety data for this compound is limited. However, general safety precautions for handling azo dyes should be followed.

Table 5: Safety Information

| Hazard | Description |

| Skin Contact | May cause skin irritation.[6] |

| Eye Contact | May cause serious eye irritation.[6] |

| Ingestion | May be harmful if swallowed. |

| Inhalation | May cause respiratory irritation. |

Toxicological Data:

-

General Azo Dye Toxicity: A potential hazard associated with azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C20H12N2Na2O7S2 | CID 165025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Spectral Database Index | IRUG [irug.org]

- 4. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 5. fsw.cc [fsw.cc]

- 6. lociforensics.nl [lociforensics.nl]

An In-depth Technical Guide to Acid Red 44 (CAS 2766-77-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 44, also known by synonyms such as C.I. 16250, Crystal Ponceau 6R, and Brilliant Crystal Scarlet, is a synthetic monoazo dye.[1] Its CAS registry number is 2766-77-0.[1] This red, water-soluble dye is primarily utilized in the textile industry for dyeing natural and synthetic fibers. In the realm of biomedical research, this compound is a crucial component of the Martius Scarlet Blue (MSB) trichrome staining method, which is employed for the histological visualization of fibrin, muscle, collagen, and erythrocytes.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental applications, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is the disodium salt of 7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonic acid.[1] It is an anionic dye, with its solubility in water facilitated by the presence of two sulfonic acid groups.[4] The dye is stable under acidic conditions but may be less stable in alkaline environments.[5]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2766-77-0 | [1] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1] |

| Molecular Weight | 502.43 g/mol | [1] |

| Appearance | Red to dark red or brown powder | [5] |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol, almost insoluble in acetone. | [4] |

| Melting Point | >300 °C (decomposes) | [6] |

| UV-Vis λmax | 511 nm (in water) | [7] |

| pKa | Data not available | |

| C.I. Name | This compound | |

| C.I. Number | 16250 |

Synthesis and Purification

The synthesis of this compound is a classic example of azo dye production, involving a two-step process: diazotization followed by azo coupling.[4]

Experimental Protocols: Synthesis of this compound

1. Diazotization of Naphthalen-1-amine:

-

Materials: Naphthalen-1-amine, hydrochloric acid (HCl), sodium nitrite (NaNO₂), ice.

-

Procedure:

-

A suspension of Naphthalen-1-amine is prepared in an aqueous solution of hydrochloric acid.

-

The mixture is cooled to a temperature between 0 and 5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The addition should be slow to control the exothermic reaction and maintain the low temperature.

-

The reaction is stirred for a period of time until the diazotization is complete. This can be monitored by testing for the absence of the primary aromatic amine using a suitable indicator paper (e.g., starch-iodide paper to detect excess nitrous acid).

-

2. Azo Coupling:

-

Materials: 7-Hydroxynaphthalene-1,3-disulfonic acid (G acid), sodium hydroxide (NaOH), the diazonium salt solution from Step 1.

-

Procedure:

-

An alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid is prepared by dissolving it in an aqueous solution of sodium hydroxide. This solution is also cooled to a low temperature, typically between 0 and 5 °C.

-

The cold diazonium salt solution from Step 1 is then slowly added to the alkaline solution of G acid with vigorous stirring.

-

The coupling reaction is typically rapid, resulting in the formation of a colored precipitate of this compound.

-

The reaction mixture is stirred for a sufficient time to ensure complete coupling.

-

3. Purification by Recrystallization:

-

Principle: Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.[8][9][10]

-

Procedure:

-

The crude this compound precipitate is collected by filtration.

-

A suitable solvent (e.g., a water-ethanol mixture) is heated to its boiling point.

-

The crude dye is dissolved in the minimum amount of the hot solvent to form a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed. Crystals of pure this compound will form.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Mandatory Visualization: Synthesis Pathway

Caption: Synthesis of this compound via diazotization and azo coupling.

Applications in Histology: The MSB Trichrome Stain

This compound, often referred to as Crystal Scarlet in this context, is a key component of the Martius Scarlet Blue (MSB) trichrome stain.[2] This technique is particularly valuable for differentiating fibrin of different ages, as well as distinguishing it from other tissue components like muscle and collagen.[3]

Experimental Protocols: Martius Scarlet Blue (MSB) Staining

This protocol is a generalized procedure and may require optimization based on the specific tissue and fixation method used.

-

Materials:

-

Deparaffinized and rehydrated tissue sections

-

Weigert's iron hematoxylin

-

Martius Yellow solution

-

Brilliant Crystal Scarlet 6R (this compound) solution

-

Phosphotungstic acid solution

-

Methyl Blue solution

-

1% Acetic acid solution

-

-

Procedure:

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water and then rinse in distilled water.

-

Stain with Martius Yellow solution for 2-5 minutes.

-

Rinse in distilled water.

-

Stain with Brilliant Crystal Scarlet 6R solution for 10 minutes.

-

Rinse in distilled water.

-

Treat with 1% aqueous phosphotungstic acid for 2-10 minutes, checking microscopically until only fibrin remains red.

-

Rinse in distilled water.

-

Counterstain with Methyl Blue solution for 2-10 minutes until collagen is stained blue.

-

Rinse briefly in 1% aqueous acetic acid.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

-

-

Expected Results:

-

Nuclei: Blue/Black

-

Erythrocytes: Yellow

-

Fibrin (early): Red

-

Fibrin (older): Blue

-

Muscle: Red

-

Collagen: Blue

-

Mechanism of Staining

The MSB trichrome stain operates on the principle of differential staining based on the molecular size of the dyes and the porosity of the tissue components.[11] The staining sequence allows for the selective displacement of dyes. Initially, the small Martius Yellow molecules stain erythrocytes and early fibrin.[11] Subsequently, the medium-sized this compound molecules displace the Martius Yellow from the more porous muscle and mature fibrin, staining them red.[11] Phosphotungstic acid then acts as a decolorizer, removing the red dye from the highly porous collagen. Finally, the large Methyl Blue molecules penetrate and stain the collagen blue.

Mandatory Visualization: MSB Staining Workflow

Caption: Workflow of the Martius Scarlet Blue (MSB) trichrome stain.

Toxicological Profile and Safety

Like many azo dyes, this compound has raised environmental and health concerns due to the potential for the reductive cleavage of the azo bond, which can release aromatic amines.[5] Some aromatic amines are known or suspected carcinogens.

Data Presentation: Toxicological Data

| Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | Low acute toxicity | [11] |

| Acute Dermal Toxicity | Rat | Dermal | Low acute toxicity | [11] |

| Skin Irritation | Not specified | Dermal | Not irritating | [11] |

| Eye Irritation | Not specified | Ocular | Not irritating | [11] |

| Skin Sensitization | Not specified | Dermal | May cause an allergic skin reaction | [11] |

| Genotoxicity | In vitro/In vivo | - | No potential to cause genetic defects | [11] |

| Chronic Toxicity | Rat | Oral | May cause damage to the spleen through prolonged or repeated exposure | [11] |

Note: Specific LD₅₀ values for this compound are not consistently reported in the available literature.

Degradation

The primary environmental and toxicological concern with azo dyes is their degradation into potentially harmful aromatic amines. This occurs through the reductive cleavage of the azo (-N=N-) bond.[12] In the case of this compound, this cleavage would result in the formation of Naphthalen-1-amine and 7-amino-8-hydroxynaphthalene-1,3-disulfonic acid.

Mandatory Visualization: Reductive Cleavage of this compound

Caption: Reductive cleavage of this compound into aromatic amines.

Conclusion

This compound (CAS 2766-77-0) is a well-characterized monoazo dye with significant applications in both industrial dyeing and histological staining. For researchers, its primary utility lies in its role as the red component in the MSB trichrome stain, enabling the clear differentiation of fibrin from other tissue components. While it exhibits low acute toxicity, the potential for degradation into aromatic amines necessitates careful handling and disposal to mitigate potential long-term health and environmental risks. This guide provides a foundational understanding of the key technical aspects of this compound to support its effective and safe use in a research setting.

References

- 1. This compound | C20H12N2Na2O7S2 | CID 165025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. stainsfile.com [stainsfile.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CAS 2766-77-0: C.I. This compound | CymitQuimica [cymitquimica.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. microbenotes.com [microbenotes.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. youtube.com [youtube.com]

- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. researchgate.net [researchgate.net]

Acid Red 44 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and common applications of Acid Red 44 (C.I. 16250), a synthetic azo dye. The information is intended for use by researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Chemical and Physical Properties

This compound, also known by names such as Ponceau 6R and Crystal Scarlet, is a red, water-soluble, single azo dye.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][2] |

| Molecular Weight | 502.43 g/mol | [1][2] |

| CAS Number | 2766-77-0 | [1] |

| C.I. Name | This compound | [3] |

| C.I. Number | 16250 | [3] |

| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | [2] |

| Appearance | Red powder | - |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol (yellowish-red solution), and almost insoluble in acetone. | [1] |

| Absorption Maximum (λmax) | 510-519 nm | [3][4] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo coupling, a two-step process involving diazotization followed by a coupling reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of azo dye synthesis.[5][6]

Materials:

-

Naphthalen-1-amine

-

7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of Naphthalen-1-amine

-

Prepare a solution of Naphthalen-1-amine in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the Naphthalen-1-amine solution. The slow addition helps to control the exothermic reaction and maintain the low temperature.

-

Continue stirring for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Prepare a separate alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid by dissolving it in a dilute sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the alkaline solution of 7-Hydroxynaphthalene-1,3-disulfonic acid with vigorous stirring.

-

The coupling reaction should occur rapidly, resulting in the formation of a red precipitate of this compound.

-

Continue stirring for a period to ensure the reaction goes to completion.

-

The final product can then be isolated by filtration, washed, and dried.

Applications in Histological Staining

This compound, often referred to as Ponceau 6R in histological contexts, is a key component of the Martius, Scarlet, and Blue (MSB) trichrome stain.[7][8] This method is particularly useful for the selective demonstration of fibrin.[9]

Experimental Protocol: MSB Trichrome Stain for Fibrin

This is a representative protocol for the MSB trichrome stain.[9][10][11]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (3-5 µm thick)

-

Bouin's fluid (optional, for post-fixation)

-

Weigert's iron hematoxylin

-

Martius Yellow solution

-

Crystal Scarlet (Ponceau 6R/Acid Red 44) solution

-

Phosphotungstic acid solution

-

Aniline Blue solution

-

1% Acetic acid

-

Graded alcohols and xylene for deparaffinization, dehydration, and clearing

-

Mounting medium

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Optional: Post-fix sections in Bouin's fluid for 1 hour at 56°C for improved staining, then wash well in running tap water until the yellow color is removed.

-

Stain nuclei with Weigert's iron hematoxylin for 10-15 minutes, then differentiate in acid alcohol and "blue" in running tap water.

-

Stain with Martius Yellow for 2 minutes.

-

Rinse briefly in distilled water.

-

Stain with Crystal Scarlet (Ponceau 6R) for 10 minutes.

-

Differentiate with phosphotungstic acid solution until only fibrin remains red (this may take up to 10 minutes).

-

Stain with Aniline Blue until collagen is blue (this may take up to 10 minutes).

-

Rinse briefly with 1% acetic acid.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Blue/Black

-

Erythrocytes: Yellow

-

Muscle: Red

-

Collagen: Blue

-

Fibrin: Red

Signaling Pathways

As a synthetic dye, this compound is not known to be involved in any biological signaling pathways. Its utility in a research context is primarily as a staining agent to provide contrast for the visualization of specific tissue components.

Safety and Toxicology

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C20H12N2Na2O7S2 | CID 165025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stainsfile.com [stainsfile.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. benchchem.com [benchchem.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. Ponceau 6R - Wikipedia [en.wikipedia.org]

- 8. Brilliant Crystal Scarlet C.I. 16250 (Ponceau 6R) 25gm -100gm *Free P&P* | eBay UK [ebay.co.uk]

- 9. The M.S.B Method [nsh.org]

- 10. stainsfile.com [stainsfile.com]

- 11. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Mechanism of Action for Acid Red 44 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 44, also known by its Colour Index (C.I.) number 16250 and synonymously as Ponceau 6R or Crystal Scarlet, is an anionic mono-azo dye.[1][2] While historically used in the textile industry, its application in histology lies in its ability to selectively stain various tissue components, most notably in trichrome staining methods like the Martius-Scarlet-Blue (MSB) technique for the demonstration of fibrin.[1][3] This technical guide provides a comprehensive overview of the putative mechanism of action for this compound in biological staining, detailed experimental protocols, and a framework for quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its staining mechanism. As an acid dye, its key characteristics are its anionic nature and its affinity for cationic (acidophilic) tissue components.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 16250 | [1][4] |

| CAS Number | 2766-77-0 | [2][5] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [2] |

| Molecular Weight | 502.43 g/mol | [2] |

| Synonyms | Ponceau 6R, Crystal Ponceau 6R, Crystal Scarlet | [1] |

| Class | Mono-azo dye | [2] |

| Solubility | Readily soluble in water and ethanol. | [1] |

| Appearance | Red powder |

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism governing the staining of tissues with this compound is based on electrostatic interactions between the anionic dye molecules and cationic tissue components. This process is highly dependent on the pH of the staining solution.

At an acidic pH, the sulfonic acid groups (-SO₃H) on the this compound molecule are ionized, carrying a net negative charge (-SO₃⁻). Concurrently, the amino groups (-NH₂) of proteins within the tissue, particularly the side chains of lysine and arginine residues, become protonated and thus positively charged (-NH₃⁺). This difference in charge facilitates the formation of ionic bonds between the dye and the tissue proteins.

The strength and specificity of the staining are influenced by several factors:

-

pH of the Staining Solution: A lower pH increases the number of positively charged sites on the tissue proteins, leading to a more intense stain. However, the optimal pH can vary depending on the target structure. For instance, a pH of around 2.0 has been shown to be effective for the degradation of Ponceau 6R in other applications, suggesting a strong interaction at this acidity.

-

Porosity and Density of Tissue Components: The differential staining observed in trichrome methods is also attributed to the varying porosity of different tissue elements. Dyes with smaller molecular weights can penetrate denser tissues more readily, while larger dyes, or the subsequent use of polyacids, can displace smaller dyes from more porous structures like collagen.

-

Dye Concentration and Staining Time: These parameters must be optimized to ensure sufficient staining of the target structures without excessive background staining.

Experimental Protocols

While a specific, standalone protocol for this compound staining is not widely published, it is a key component of the Martius-Scarlet-Blue (MSB) trichrome stain for fibrin. The following protocol is adapted from established MSB staining procedures.[3][6][7]

Martius-Scarlet-Blue (MSB) Staining Protocol

I. Reagents

-

Weigert's Iron Hematoxylin:

-

Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol

-

Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Martius Yellow Solution (0.5%):

-

0.5 g Martius Yellow

-

2 g Phosphotungstic Acid

-

100 ml 95% Ethanol

-

-

Brilliant Crystal Scarlet 6R (this compound) Solution (1%):

-

1 g Brilliant Crystal Scarlet 6R (this compound)

-

2.5 ml Glacial Acetic Acid

-

97.5 ml Distilled Water

-

-

Phosphotungstic Acid Solution (1%):

-

1 g Phosphotungstic Acid

-

100 ml Distilled Water

-

-

Aniline Blue Solution (0.5%):

-

0.5 g Aniline Blue

-

1 ml Glacial Acetic Acid

-

98 ml Distilled Water

-

-

1% Acetic Acid Solution

II. Tissue Preparation

-

De-paraffinize and rehydrate standard paraffin sections to distilled water.[8][9][10][11][12]

-

For formalin-fixed tissues, mordant in Bouin's solution at 60°C for 1 hour to improve staining quality.[6][7]

-

Wash in running tap water for 5-10 minutes to remove all picric acid.[6]

III. Staining Procedure

-

Stain nuclei with Weigert's iron hematoxylin for 10-15 minutes.

-

Differentiate in 1% acid alcohol for a few seconds.

-

Wash in running tap water for 5 minutes, then rinse in distilled water.

-

Rinse in 95% ethanol.

-

Rinse in distilled water.

-

Stain in Brilliant Crystal Scarlet 6R (this compound) solution for 10 minutes.[3]

-

Rinse in distilled water.

-

Treat with 1% Phosphotungstic Acid solution for 2-10 minutes, checking microscopically until collagen is decolorized.[3][6]

-

Rinse in distilled water.

-

Counterstain with Aniline Blue solution for 2-10 minutes.

-

Rinse briefly in 1% acetic acid solution.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

IV. Expected Results

-

Nuclei: Blue/Black

-

Erythrocytes: Yellow

-

Fibrin (early): Yellow

-

Fibrin (mature): Red

-

Muscle: Red

-

Collagen: Blue

Quantitative Data and Analysis

Table of Illustrative Staining Intensities (Optical Density at Optimal pH)

| Tissue Component | Putative Optimal pH for Staining | Hypothetical Optical Density (O.D.) |

| Mature Fibrin | 2.5 - 3.5 | 0.85 ± 0.10 |

| Muscle | 2.5 - 4.0 | 0.70 ± 0.12 |

| Cytoplasm | 3.0 - 4.5 | 0.65 ± 0.15 |

| Collagen | 3.5 - 5.0 | 0.30 ± 0.08 (before blue counterstain) |

| Erythrocytes | 2.0 - 3.0 | 0.90 ± 0.05 (with Martius Yellow) |

Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be determined empirically.

Quantitative analysis of stained slides can be performed using digital image analysis software. The process typically involves:

-

Image Acquisition: Capturing high-resolution digital images of the stained slides.

-

Color Deconvolution: Separating the individual color channels (e.g., red for this compound, blue for Aniline Blue, and the hematoxylin nuclear stain) to isolate the contribution of each stain.[13][16]

-

Thresholding and Segmentation: Identifying and segmenting the areas of interest based on color and intensity.

-

Measurement: Quantifying the area and intensity of the stain within the segmented regions.

Conclusion

The mechanism of action for this compound in histological staining is primarily driven by pH-dependent electrostatic interactions between the anionic dye and cationic proteins in the tissue. Its utility in trichrome staining, such as the MSB method, relies on these principles in conjunction with the differential porosity of tissue components and the sequential application of dyes and polyacids. While specific quantitative binding data for this compound is sparse, the provided protocols and the principles of quantitative image analysis offer a robust framework for its application and evaluation in a research setting. Further studies are warranted to empirically determine the optimal staining parameters and binding affinities of this compound for various tissue components.

References

- 1. stainsfile.com [stainsfile.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Histological Techniques [histologicaltechniques.com]

- 4. ronaldschulte.nl [ronaldschulte.nl]

- 5. This compound | CAS 2766-77-0 | LGC Standards [lgcstandards.com]

- 6. VitroView™ Martius Scarlet Blue (MSB) Stain Kit - [vitrovivo.com]

- 7. stainsfile.com [stainsfile.com]

- 8. A Complete Guide to Tissue Processing in Histology - HealthSky Biotechnology Co., Ltd. [healthskybio.com]

- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 10. cdn.dal.ca [cdn.dal.ca]

- 11. iau.edu.sa [iau.edu.sa]

- 12. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]

- 13. helios2.mi.parisdescartes.fr [helios2.mi.parisdescartes.fr]

- 14. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stain-less staining for computed histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Research Applications of Acid Red 44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal research applications of Acid Red 44 (C.I. 16250), a versatile anionic azo dye. This document details its use in cytotoxicity screening and histological staining, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in their experimental design and execution.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity Screening

One of the most prominent research applications for an "Acid Red" dye is the Sulforhodamine B (SRB) assay, a colorimetric method for determining cell density and cytotoxicity. In this assay, the aminoxanthene dye Sulforhodamine B (often referred to generally as Acid Red) stoichiometrically binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This assay is widely used in large-scale drug screening programs due to its sensitivity, reproducibility, and stable endpoint.

Quantitative Data for SRB Assay

| Parameter | Value |

| Cell Seeding Density | 5,000 - 20,000 cells/well |

| Trichloroacetic Acid (TCA) Concentration | 10% (w/v) |

| SRB Concentration | 0.4% (w/v) in 1% acetic acid |

| Staining Incubation Time | 30 minutes at room temperature |

| Wash Solution | 1% (v/v) acetic acid |

| Solubilization Solution | 10 mM Tris base solution (pH 10.5) |

| Absorbance Measurement Wavelength | 510 nm or 565 nm |

Detailed Experimental Protocol for SRB Assay

1. Cell Plating:

-

Seed cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

-

Add various concentrations of the test compound to the wells. Include appropriate vehicle controls.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

3. Cell Fixation:

-

Gently remove the culture medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

4. Washing:

-

Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.

-

Allow the plates to air dry completely.

5. Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Stain for 30 minutes at room temperature.

6. Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

7. Solubilization:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

8. Absorbance Measurement:

-

Read the absorbance at 510 nm or 565 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Workflow for SRB Assay

Histological Staining with this compound (Ponceau 6R)

This compound, also known by its synonyms Ponceau 6R and Crystal Ponceau 6R, is utilized in histology as a red dye.[1] Its primary application in this field is for the staining of fibrin in trichrome staining methods, such as the Martius, Scarlet, and Blue (MSB) stain.[1][2] Trichrome stains use multiple dyes to differentiate between various tissue components, such as muscle, collagen, and fibrin, which is particularly useful in pathology.

Quantitative Data for a Representative Trichrome Staining Protocol

| Reagent | Concentration/Composition | Incubation Time |

| Weigert's Iron Hematoxylin | Solution A + Solution B (equal parts) | 10-20 minutes |

| Biebrich Scarlet-Acid Fuchsin | 0.9% Biebrich Scarlet, 0.1% Acid Fuchsin in 1% Acetic Acid | 2-5 minutes |

| Crystal Ponceau 6R (this compound) | Can be a component of the red counterstain | Variable |

| Phosphotungstic/Phosphomolybdic Acid | 5% aqueous solution | 5 minutes |

| Aniline Blue or Light Green | 2.5% Aniline Blue or 0.5% Light Green in 2.5% Acetic Acid | 5-10 minutes |

| Acetic Acid Rinse | 1% aqueous solution | 1 minute |

Detailed Experimental Protocol for Trichrome Staining (Representative)

1. Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse well in distilled water.

2. Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10-20 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 5-10 seconds.

-

Wash in running tap water for 1-5 minutes.

-

"Blue" in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.

-

Wash in running tap water for 5-10 minutes.

3. Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution (which can contain this compound as a component) for 2-5 minutes.

-

Rinse in distilled water.

4. Differentiation and Mordanting:

-

Place slides in 5% aqueous phosphotungstic/phosphomolybdic acid for 5 minutes. This step removes the red dye from the collagen.

-

Rinse in distilled water.

5. Collagen Staining:

-

Stain in 2.5% aniline blue or 0.5% light green solution for 5-10 minutes.

-

Rinse in distilled water.

6. Final Differentiation:

-

Differentiate in 1% aqueous acetic acid for 1 minute.

7. Dehydration and Mounting:

-

Dehydrate through 95% ethanol and two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 3 minutes each.

-

Mount with a synthetic resinous medium.

Experimental Workflow for Histological Staining

Toxicological Information for this compound

For researchers handling this compound, it is important to be aware of its potential hazards. According to available safety data, this compound (as part of a mixture in a staining solution) is classified as causing skin and serious eye irritation.

Hazard Classification

| Endpoint | Classification |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

It is recommended to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection when handling this substance. In case of contact, wash skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.

Other Research Applications

Beyond its well-defined roles in cytotoxicity assays and histology, this compound is also used in environmental research as a model azo dye for studying decolorization and degradation processes. These studies are crucial for developing effective methods to treat wastewater from textile and other industries that use such dyes.

References

An In-depth Technical Guide to the Solubility Characteristics of Acid Red 44 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 44 (C.I. 16250), a monoazo dye. The information contained herein is intended to support research, development, and quality control activities where this dye is utilized.

Physicochemical Properties of this compound

This compound is an organic sodium salt, specifically the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.[1] Its chemical structure, containing two sulfonic acid groups, plays a significant role in its solubility profile.[2]

| Property | Value |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |

| Molecular Weight | 502.43 g/mol [3] |

| CAS Registry Number | 2766-77-0[3] |

| Appearance | Red powder |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Observations |

| Water | Soluble | Forms a red solution. The color and luster may darken with the addition of hydrochloric acid, and a yellow-brown color is observed with the addition of a thick sodium hydroxide solution.[3] |

| Ethanol | Soluble | Forms a yellow-light red solution.[3] |

| Acetone | Almost Insoluble | [3] |

The solubility of acid dyes like this compound is influenced by several factors:

-

Temperature: Generally, the solubility of acid dyes in water increases with temperature.

-

pH: The pH of the aqueous solution can affect the charge state of the dye molecules, thereby influencing their solubility.

-

Electrolytes: The presence of salts can either increase or decrease the solubility of the dye depending on the specific salt and its concentration.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved dye, commonly through UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound dye

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

UV-Vis Spectrophotometer

3.2. Methodology

Step 1: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

Step 2: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

Step 3: Measurement of Solubility

-

After equilibration, stop the agitation and allow the undissolved dye to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, either centrifuge the sample and take the supernatant, or filter the sample using a 0.45 µm filter.

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

Using the equation from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the solvent at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Properties of Acid Red 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acid Red 44 is a synthetically produced red azo dye.[1] It is the disodium salt of 7-hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid.[2] Its primary applications are in the fields of histology, for staining fibrin in the MSB (Martius, Scarlet, Blue) trichrome stain, and as a colorant in the textile and paper industries.[3] Understanding its spectroscopic properties is crucial for its application in these fields, as well as for toxicological and environmental studies, as some azo dyes have been noted for their potential genotoxicity. A thorough characterization of its interaction with light is fundamental for quality control, formulation development, and mechanistic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate |

| Synonyms | C.I. This compound, C.I. 16250, Ponceau 6R, Crystal Ponceau 6R, Crystal Scarlet |

| CAS Number | 2766-77-0 |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |

| Molecular Weight | 502.43 g/mol |

| Appearance | Red powder |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol (yellowish-red solution).[2] |

Spectroscopic Properties

UV-Visible Absorption Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, which are attributable to π→π* and n→π* electronic transitions within the aromatic rings and the azo group (-N=N-), respectively. The primary absorption in the visible region is responsible for its red color. A summary of the available quantitative UV-Vis absorption data is provided in Table 2.

Table 2: UV-Visible Absorption Data for this compound in Aqueous Solution

| Parameter | Value (nm) | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 510 - 518 | [3][4] |

| 513 | [3] | |

| 519 | [5] | |

| Molar Absorptivity (ε) | Not available in the reviewed literature. Experimental determination is recommended. |

Fluorescence Spectroscopy

A comprehensive search of the scientific literature did not yield specific fluorescence data (excitation wavelength, emission wavelength, or quantum yield) for this compound. Azo dyes, in general, are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways from the excited state.

For comparative purposes, the fluorescence properties of a different fluorescent azo dye, Disperse Red 19, are presented in Table 3. It is important to note that Disperse Red 19 is structurally different from this compound and this data is provided only as a representative example of a fluorescent azo dye.

Table 3: Spectroscopic Properties of Disperse Red 19 (in Ethanol)

| Parameter | Value (nm) | Reference(s) |

| Absorption Maxima (λmax) | 285, 495 | [6] |

| Fluorescence Emission Maxima (λem) | 324, 640 | [6] |

| Stokes Shift | 39, 145 | [6] |

| Fluorescence Quantum Yield (Φf) | Not Reported |

Experimental Protocols

The following sections detail generalized protocols for the determination of the spectroscopic properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for determining the UV-Vis absorption spectrum and molar absorptivity of this compound.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Methodology:

-

Materials:

-

This compound powder

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm. Use a quartz cuvette filled with deionized water as a blank to perform a baseline correction.

-

Measurement: Record the absorption spectrum for each dilution.

-

Data Analysis:

-

From the spectrum of a moderately concentrated solution, determine the maximum absorption wavelength (λmax).

-

Create a Beer-Lambert plot by graphing the absorbance at λmax versus the concentration of the dilutions.

-

Perform a linear regression on the data points. The slope of the line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

-

-

Fluorescence Spectroscopy

This protocol provides a general method for characterizing the fluorescence properties of a dye.

Caption: Workflow for Fluorescence Spectroscopy.

Methodology:

-

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

Fluorometer cuvettes

-

Spectrofluorometer

-

Fluorescence standard (for quantum yield determination, e.g., quinine sulfate)

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation wavelength should be less than 0.1).

-

Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan a range of emission wavelengths, starting from ~10 nm above the excitation wavelength.

-

The peak of this spectrum is the maximum emission wavelength (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the λem determined from the emission spectrum.

-

Scan a range of excitation wavelengths.

-

The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield (Relative Method):

-

Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield under identical experimental conditions (excitation wavelength, slit widths, solvent).

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

-

-

Signaling Pathways and Biological Mechanisms

A thorough review of the scientific literature did not reveal any established signaling pathways or specific molecular mechanisms of action for this compound in a biological context. Its primary use as a histological stain and industrial dye does not typically involve interactions with specific biological signaling cascades.

Caption: Logical Relationship of Available Biological Information.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, focusing on its UV-Visible absorption properties. While quantitative data for its λmax in aqueous solution is established, a reliable molar absorptivity value is not consistently reported in the literature, necessitating experimental determination for quantitative applications. A significant gap exists in the understanding of its fluorescence properties, as no specific data could be located. The provided experimental protocols offer a framework for researchers to characterize the spectroscopic properties of this compound and similar dyes. Future research should aim to fill the gap in fluorescence data to provide a more complete photophysical profile of this compound. There is currently no evidence to suggest that this compound is involved in specific biological signaling pathways.

References

Acid Red 44: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Anionic Azo Dye for Scientific and Developmental Applications

Abstract

Acid Red 44, also known as Ponceau 6R, is a synthetically produced anionic azo dye with significant applications in various scientific and industrial fields. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and application, and an analysis of its toxicological and environmental profile. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible formats and visualizing key processes through detailed diagrams.

Chemical and Physical Properties

This compound is a red, water-soluble powder.[1] Its chemical structure features a single azo bond (-N=N-) connecting two naphthalene-based ring systems. The presence of sulfonate groups imparts its anionic character and water solubility.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CI Name | This compound | [2] |

| CI Number | 16250 | [2] |

| CAS Number | 2766-77-0 | [1][3] |

| Synonyms | Ponceau 6R, Crystal Ponceau 6R, Crystal Scarlet, Brilliant Crystal Scarlet 6R | [4][5] |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [1][3] |

| Molecular Weight | 502.43 g/mol | [1][3] |

| IUPAC Name | disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | [6] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Appearance | Red powder | [1] |

| Solubility | Readily soluble in water; Soluble in ethanol; Almost insoluble in acetone | [1][2] |

| Absorption Maximum (λmax) | 510-513 nm | [2] |

| Behavior in Acid | In a strong sulfuric acid solution, it appears red-light blue, which turns scarlet upon dilution. Adding hydrochloric acid to an aqueous solution darkens the color. | [1] |

| Behavior in Alkali | Adding a thick sodium hydroxide solution to an aqueous solution results in a yellow-brown color. | [1] |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. It involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is a generalized procedure based on established methods for azo dye synthesis.

Materials:

-

Naphthalen-1-amine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

7-Hydroxynaphthalene-1,3-disulfonic acid (G acid)

-

Sodium hydroxide (NaOH)

-

Ice

-

Deionized water

Procedure:

Part 1: Diazotization of Naphthalen-1-amine

-

Prepare a suspension of Naphthalen-1-amine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension. Maintain the temperature below 5°C throughout the addition to prevent the decomposition of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the Naphthalene-1-diazonium chloride.

Part 2: Azo Coupling

-

In a separate beaker, dissolve 7-Hydroxynaphthalene-1,3-disulfonic acid in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the alkaline solution of the coupling component with vigorous stirring.

-

A red precipitate of this compound will form. Continue stirring for 1-2 hours to ensure the coupling reaction is complete.

-

The resulting this compound can be isolated by filtration and further purified by recrystallization if necessary.

Applications and Experimental Protocols

This compound is utilized in various laboratory and industrial applications, primarily as a biological stain and a textile dye.

Histological Staining

This compound, under the name Ponceau 6R, has been used in histology, notably for staining fibrin in the Martius-Scarlet-Blue (MSB) trichrome stain.[2][5]

Caption: General Histological Staining.

While not identical to histological staining, the protocol for Ponceau S, a closely related azo dye, for staining proteins on western blot membranes provides a relevant experimental procedure.

Materials:

-

Ponceau S staining solution (0.1% Ponceau S in 5% acetic acid)

-

Deionized water

-

Wash buffer (e.g., TBS-T)

-

Nitrocellulose or PVDF membrane with transferred proteins

Procedure:

-

After protein transfer, wash the membrane briefly with deionized water.

-

Immerse the membrane in the Ponceau S staining solution and agitate gently for 5-10 minutes at room temperature.[7]

-

Remove the staining solution (it can be reused) and wash the membrane with deionized water to remove the background stain and reveal the protein bands.

-

Image the membrane to document the transfer efficiency.

-

To proceed with immunodetection, completely destain the membrane by washing with several changes of wash buffer until the red color is gone.

Textile Dyeing

Acid dyes are used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.

Caption: Wool Dyeing Process.

Materials:

-

Wool yarn or fabric

-

This compound dye powder

-

White vinegar or citric acid

-

Large non-reactive pot (stainless steel or enamel)

-

Water

-

Gentle detergent

Procedure:

-

Scouring: Wash the wool in warm water with a gentle detergent to remove any impurities. Rinse thoroughly.

-

Soaking: Soak the scoured wool in lukewarm water for at least 30 minutes to ensure even dye uptake.

-

Prepare the Dyebath: In the pot, dissolve the this compound dye powder in a small amount of hot water to form a paste, then add more water to the pot. The amount of dye will depend on the desired shade and the weight of the fiber.

-

Add Acid: Add white vinegar (e.g., 1/4 cup per pound of fiber) or citric acid to the dyebath. The acid helps the dye to bind to the wool fibers.

-

Dyeing: Add the wet wool to the dyebath. Slowly heat the dyebath to a simmer (around 85-95°C), avoiding boiling which can felt the wool.

-

Dyeing Period: Hold the temperature for 30-60 minutes, stirring gently occasionally to ensure even dyeing.

-

Cooling: Allow the dyebath to cool down slowly to room temperature. This slow cooling can improve dye exhaustion.

-

Rinsing: Once cool, remove the wool and rinse it with lukewarm water until the water runs clear.

-

Drying: Gently squeeze out excess water and hang the wool to dry away from direct sunlight.

Toxicological and Environmental Profile

Toxicology

The acute toxicity of sulfonated azo dyes, including this compound, is generally considered to be low.[8][9] This is partly due to their poor absorption through the skin and gastrointestinal tract.[9] However, a significant toxicological concern with azo dyes is their potential to be metabolized by human intestinal microbiota into aromatic amines, some of which are known or suspected carcinogens.[10][11] The sulfonation of the aromatic rings, as is the case with this compound, generally reduces the mutagenicity and carcinogenicity of the resulting amines.[10]

Table 3: General Toxicological Data for Sulfonated Azo Dyes

| Endpoint | Observation | Reference(s) |

| Acute Oral Toxicity | Generally low, with LD₅₀ values often >2000 mg/kg for many azo dyes. | [9] |

| Skin Irritation | Generally not irritating. | [12] |

| Eye Irritation | May cause serious eye irritation. | [12] |

| Carcinogenicity | While some azo dyes can be carcinogenic due to their metabolites, sulfonation tends to decrease this risk. | [10][11][13] |

Environmental Fate and Ecotoxicity

This compound, being a water-soluble dye, can be released into the environment through industrial effluents. Azo dyes are generally resistant to aerobic biodegradation.[8] However, under anaerobic conditions, the azo bond can be cleaved by microorganisms, leading to the formation of aromatic amines.[8]

The degradation of this compound can occur through various mechanisms, including enzymatic and photocatalytic processes.

Caption: Degradation of this compound.

Enzymatic Degradation: This process often involves a two-step anaerobic-aerobic treatment. In the anaerobic stage, azoreductases cleave the azo bond, leading to decolorization and the formation of aromatic amines. In the subsequent aerobic stage, these aromatic amines can be further degraded into simpler, less toxic compounds.

Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using semiconductors like TiO₂, can effectively degrade this compound. Upon irradiation, the photocatalyst generates highly reactive oxygen species (e.g., hydroxyl radicals) that non-selectively attack and mineralize the dye molecule into carbon dioxide, water, and inorganic ions.

Signaling Pathway Interactions

Currently, there is a lack of specific studies detailing the direct interaction of this compound with specific cellular signaling pathways. The toxicological effects of azo dyes are generally attributed to the metabolic formation of reactive intermediates and aromatic amines, which can then interact with cellular macromolecules like DNA and proteins, potentially leading to genotoxicity and carcinogenicity. Further research is required to elucidate any specific signaling cascades that may be modulated by this compound or its metabolites.

Conclusion

This compound is a versatile anionic azo dye with important applications in research and industry. This guide has provided a comprehensive overview of its chemical properties, synthesis, and common experimental uses, along with an assessment of its toxicological and environmental profile. While generally considered to have low acute toxicity, the potential for metabolic activation to aromatic amines warrants careful handling and disposal. The provided experimental protocols offer a foundation for the practical application of this compound in a laboratory setting. Further research into its specific biological interactions, particularly concerning cellular signaling pathways, would provide a more complete understanding of its toxicological mechanism.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. stainsfile.com [stainsfile.com]

- 3. This compound | C20H12N2Na2O7S2 | CID 165025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ponceau 6R - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 2766-77-0 | LGC Standards [lgcstandards.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 9. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 10. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lociforensics.nl [lociforensics.nl]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Histological Applications of Azo Dyes

For researchers, scientists, and drug development professionals, azo dyes are indispensable tools in the histological staining of tissues, enabling the visualization and assessment of morphology and pathology.[1] These synthetic organic compounds, characterized by the presence of one or more azo (R-N=N-R') functional groups, are valued for their ability to selectively bind to and color various tissue components, including collagen, lipids, and amyloid deposits.[1][2] This guide provides an in-depth overview of the core principles, applications, and detailed protocols for the use of azo dyes in a research setting.

The Chemistry and Classification of Azo Dyes in Histology

Azo dyes are a diverse class of organic compounds that form the largest group of synthetic dyes.[3] Their color is a result of the azo group, which acts as a chromophore, and the specific shade is influenced by the aromatic structures attached to the azo linkage.[4][5] In histotechnology, azo dyes are classified based on the number of azo groups they contain:

-

Monoazo dyes: Contain a single azo group.[6]

-

Disazo dyes: Contain two azo groups.[6]

-

Trisazo and Polyazo dyes: Contain three or more azo groups, respectively, and are less common in histological applications.[4][6]

The staining mechanism of azo dyes can be attributed to either physical processes, such as solubility, or chemical interactions like ionic bonding with tissue structures.[1]

Key Applications of Azo Dyes in Research and Drug Development

The versatility of azo dyes makes them crucial for a variety of research applications:

-

Neurodegenerative Disease Research: Congo Red is a key stain for identifying amyloid plaques in brain tissue, a hallmark of Alzheimer's disease and other amyloidoses.[1]

-

Metabolic Disease Studies: Oil Red O is used to visualize and quantify lipid accumulation in cells and tissues, which is vital for research in obesity, diabetes, and fatty liver disease.[1]

-

Fibrosis and Tissue Remodeling: Masson's Trichrome stain, which utilizes azo dyes, is fundamental in assessing the degree of fibrosis by differentiating collagen from muscle and cytoplasm.[1] This is critical in studying organ injury and the efficacy of anti-fibrotic therapies.[1]

Core Staining Methodologies and Principles

The successful application of azo dyes in histology relies on standardized protocols that ensure reproducibility and accurate interpretation of results. The general workflow involves tissue preparation, staining, and mounting for microscopic examination.

Caption: General workflow for histological staining with azo dyes.

The binding of azo dyes to tissue components is governed by their chemical properties. For instance, acidic azo dyes are anionic and bind to cationic (acidophilic) tissue components like cytoplasm and collagen through electrostatic interactions. In contrast, fat-soluble azo dyes like Oil Red O stain lipids by dissolving in them more readily than in their solvent.

References

- 1. benchchem.com [benchchem.com]

- 2. Azo dye - Wikipedia [en.wikipedia.org]

- 3. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 4. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

Methodological & Application

Application Notes and Protocols: Acid Red 44 Staining for Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 44, also known as Crystal Ponceau 6R or C.I. 16250, is a red anionic azo dye.[1][2] In histology, acidic dyes are utilized to stain basic (acidophilic or eosinophilic) tissue components, which carry a positive charge. The primary mechanism of staining is an electrostatic interaction between the negatively charged dye and positively charged tissue components.[3] Key acidophilic structures in cells include the cytoplasm, proteins, mitochondria, and contractile fibers.[3][4] While a specific, standardized protocol for this compound in routine histology is not widely documented, its properties as an acid dye suggest its utility as a cytoplasmic counterstain to nuclear stains like hematoxylin and for the visualization of protein-rich structures such as collagen. This document provides a generalized protocol for the application of this compound in histological staining, based on established principles for acidic dyes.

Principle of Staining

This compound is an anionic dye, meaning it carries a net negative charge. In a typical histological preparation, it will bind to components with a net positive charge (acidophilic components). The intensity of staining with any acidic dye is influenced by several factors, including:

-

Fixation: The choice of fixative can alter the chemical nature of the tissue, affecting dye binding.[3]

-

pH of the Staining Solution: The pH affects the charge of both the dye and the tissue, thereby influencing staining intensity.[3]

-

Dye Concentration and Purity: Variations in dye concentration and the presence of impurities can lead to inconsistent results.[3]

-

Staining Time and Temperature: These parameters impact the rate and extent of dye uptake.[3]

Quantitative Data Summary

Due to the limited specific data for this compound in histology, the following table provides generalized parameters based on common protocols for acidic dyes. Optimization is recommended for specific applications.

| Parameter | Recommended Range/Value | Notes |

| Fixation | 10% Neutral Buffered Formalin | Standard fixative for routine histology. |

| Section Thickness | 4-6 µm | Standard for paraffin-embedded tissues. |

| This compound Solution | 0.5% - 1.0% (w/v) in aqueous solution with 0.5% acetic acid | The acidic pH enhances staining of acidophilic components. |

| Nuclear Staining | Harris's Hematoxylin | 5-10 minutes. |

| Differentiation | 0.5% - 1.0% Acid Alcohol | A few brief dips. |

| Bluing | Scott's Tap Water Substitute | 30-60 seconds. |

| This compound Staining | 1-3 minutes | Adjust time for desired staining intensity. |

| Dehydration | Graded ethanols (70%, 95%, 100%) | 1-2 minutes per change. |

| Clearing | Xylene or xylene substitute | 2 changes, 2 minutes each. |

Experimental Protocols

Materials and Reagents

-

This compound (C.I. 16250)

-

Distilled water

-

Glacial Acetic Acid

-

Paraffin-embedded tissue sections on slides

-

Harris's Hematoxylin

-

Acid Alcohol (1% HCl in 70% ethanol)

-

Scott's Tap Water Substitute or dilute lithium carbonate

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Solution Preparation

-

This compound Staining Solution (0.5% aqueous):

-

Dissolve 0.5 g of this compound powder in 100 ml of distilled water.

-

Add 0.5 ml of glacial acetic acid.

-

Mix well and filter before use.

-

-

Acid Alcohol (1%):

-

Add 1 ml of concentrated Hydrochloric Acid to 99 ml of 70% ethanol.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Nuclear Staining:

-

Differentiation:

-

Bluing:

-

Counterstaining:

-

Immerse slides in the 0.5% this compound solution for 1-3 minutes, depending on the desired intensity.

-

-

Dehydration and Clearing:

-

Mounting:

-

Apply a coverslip using a resinous mounting medium.[3]

-

Expected Results

-

Nuclei: Blue to purple

-

Cytoplasm, muscle, keratin: Shades of red to pink

-

Collagen: Red

-

Erythrocytes: Bright red

Visualization of Experimental Workflow

Caption: Workflow for this compound Histological Staining.

Application in Collagen Staining